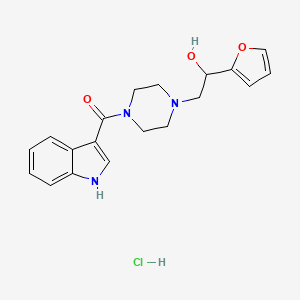
(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(1H-indol-3-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(1H-indol-3-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C19H22ClN3O3 and its molecular weight is 375.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(1H-indol-3-yl)methanone hydrochloride is a synthetic organic molecule that integrates various structural motifs, including piperazine, furan, and indole. This combination suggests a potential for diverse biological activities, making it an interesting subject for pharmacological research. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H22ClN3O3, with a molecular weight of approximately 335.82 g/mol. The structure features:
- Piperazine ring : Known for its role in various pharmacological agents.
- Furan moiety : Implicated in antioxidant and anti-inflammatory activities.
- Indole structure : Associated with numerous biological effects, including anticancer properties.
Anticancer Activity
Research indicates that compounds containing indole and piperazine structures exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the furan ring may enhance these effects by contributing to reactive oxygen species (ROS) generation, leading to cancer cell death.
Case Study: Indole Derivatives
A study on indole derivatives demonstrated that modifications at the piperazine position could lead to enhanced cytotoxicity against various cancer cell lines, suggesting that the specific substitution pattern is crucial for activity .
Antimicrobial Activity
Compounds with furan and piperazine moieties have been reported to exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Comparative Data on Antimicrobial Activity
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Furan Derivative | Furan ring | Antioxidant, anti-inflammatory |
| Piperazine Derivative | Piperazine ring | Antimicrobial |
| Indole Derivative | Indole core | Anticancer |
Neuropharmacological Effects
Piperazine derivatives are frequently studied for their neuropharmacological effects, including anxiolytic and antidepressant activities. The incorporation of the furan and indole structures may enhance these effects through modulation of neurotransmitter systems.
The proposed mechanisms include:
- Serotonin Receptor Modulation : Indoles are known to interact with serotonin receptors, which are critical targets in treating depression and anxiety.
- Dopaminergic Activity : Piperazine derivatives can influence dopaminergic pathways, potentially offering therapeutic effects in neurodegenerative conditions.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant activity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics. High-throughput screening methods have been employed to assess its pharmacological profile systematically.
Predictive Modeling
Using computational tools such as PASS (Prediction of Activity Spectra for Substances), researchers can predict the biological activity spectrum based on the compound's structural features. Initial predictions suggest potential activities against multiple targets, including those involved in cancer progression and microbial resistance .
Propriétés
IUPAC Name |
[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-(1H-indol-3-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3.ClH/c23-17(18-6-3-11-25-18)13-21-7-9-22(10-8-21)19(24)15-12-20-16-5-2-1-4-14(15)16;/h1-6,11-12,17,20,23H,7-10,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFDERUOFGEEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=CNC4=CC=CC=C43.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














